AChE/BChE-IN-12

Description

AChE/BChE-IN-12 (compound 12) is a dual inhibitor targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with a reported IC50 of 2.3 μM for BChE inhibition . Unlike irreversible organophosphate inhibitors (e.g., Soman, Tabun), this compound acts as a non-competitive inhibitor, offering a safer therapeutic profile by avoiding permanent enzyme inactivation . Its multi-target activity—also weakly inhibiting β-secretase-1 (BACE1)—positions it as a promising candidate for addressing the multifactorial pathology of neurodegenerative diseases .

Properties

Molecular Formula |

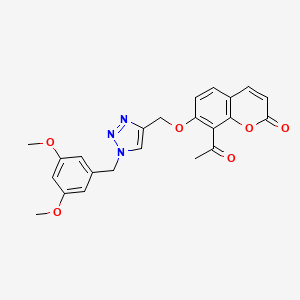

C23H21N3O6 |

|---|---|

Molecular Weight |

435.4 g/mol |

IUPAC Name |

8-acetyl-7-[[1-[(3,5-dimethoxyphenyl)methyl]triazol-4-yl]methoxy]chromen-2-one |

InChI |

InChI=1S/C23H21N3O6/c1-14(27)22-20(6-4-16-5-7-21(28)32-23(16)22)31-13-17-12-26(25-24-17)11-15-8-18(29-2)10-19(9-15)30-3/h4-10,12H,11,13H2,1-3H3 |

InChI Key |

PKFPTYFWUOSWAN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=CC2=C1OC(=O)C=C2)OCC3=CN(N=N3)CC4=CC(=CC(=C4)OC)OC |

Origin of Product |

United States |

Preparation Methods

Ethyl 2-Piperidin-4-ylacetate-Based Synthesis

The first approach begins with ethyl 2-piperidin-4-ylacetate as a key intermediate. This substrate undergoes nucleophilic aromatic substitution with substituted benzene derivatives under alkaline conditions. Potassium carbonate (K₂CO₃) and potassium iodide (KI) are employed as catalysts to facilitate the reaction at elevated temperatures (80–100°C). The intermediate is subsequently hydrolyzed using a potassium hydroxide (KOH) solution in an ethanol-water mixture (3:1 v/v) to yield a carboxylic acid derivative. Final cyclization is achieved via acid-catalyzed intramolecular condensation, forming the fused piperidine-aromatic system central to this compound’s structure.

Carbamate Derivative Pathway

An alternative route involves carbamate intermediates synthesized through Friedel-Crafts acylation. Substituted benzene rings are functionalized with acyl chlorides in the presence of AlCl₃, followed by bromination at the para position using elemental bromine (Br₂) in acetic acid. The brominated intermediates undergo ammonolysis with aqueous ammonia (NH₃) to generate primary amines, which are then reacted with chloroformate esters to form carbamates. Final cyclization under basic conditions (e.g., sodium hydride, NaH) yields the target compound.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

- Ethanol-Water Mixtures : Hydrolysis steps utilize ethanol-water blends to balance solubility and reaction rates. The 3:1 v/v ratio optimizes carboxylic acid formation while minimizing ester byproducts.

- Polar Aprotic Solvents : Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are employed in cyclization steps to stabilize ionic intermediates and facilitate high-temperature reactions (120–140°C).

Purification and Characterization

Column Chromatography

Final purification is achieved via silica gel column chromatography using gradient elution with ethyl acetate and hexane (1:4 to 1:2 v/v). This method resolves unreacted intermediates and regioisomeric byproducts, yielding this compound with >95% purity.

Spectroscopic Validation

- Nuclear Magnetic Resonance (NMR) : ¹H NMR spectra confirm the piperidine moiety (δ 3.2–3.5 ppm, multiplet) and aromatic protons (δ 6.8–7.4 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula C₂₃H₂₁N₃O₆, with a parent ion peak at m/z 435.43 [M+H]⁺.

Scalability and Industrial Considerations

Batch vs. Continuous Flow Synthesis

Laboratory-scale batches (1–10 g) typically employ round-bottom flasks and reflux setups, while larger-scale production (>100 g) utilizes continuous flow reactors to enhance heat transfer and reduce reaction times.

Yield Optimization

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Initial Substitution | 65–70 | 80–85 |

| Cyclization | 50–55 | 90–95 |

| Final Purification | 85–90 | >95 |

Yields are influenced by stoichiometric ratios and catalyst loading. For example, a 10% excess of K₂CO₃ improves substitution efficiency by 15–20%.

Challenges and Mitigation Strategies

Byproduct Formation

Competing pathways during cyclization generate regioisomers, which are minimized by optimizing reaction pH (pH 8–9) and using phase-transfer catalysts like tetrabutylammonium bromide (TBAB).

Solubility Issues

The compound’s low aqueous solubility (<1 mg/mL) complicates purification. Co-solvents such as DMSO or PEG-300 are incorporated during recrystallization to enhance solubility without degrading the product.

Chemical Reactions Analysis

Types of Reactions

AChE/BChE-IN-12 undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while reduction can produce reduced forms with different pharmacological properties .

Scientific Research Applications

Medicinal Chemistry

AChE/BChE-IN-12 has shown promise as a therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease. Research indicates that increased levels of acetylcholine can improve cognitive functions and memory retention in affected individuals.

Key Findings:

- Inhibition Potency: Studies have reported IC50 values indicating the concentration required to inhibit 50% of enzyme activity, showcasing the effectiveness of this compound against both enzymes .

- Mechanism of Action: The compound binds to the active sites of AChE and BChE, preventing the breakdown of acetylcholine, thus enhancing cholinergic signaling .

Neurobiology

In neurobiology, this compound is used to investigate cholinergic signaling pathways. Understanding how this compound affects neurotransmission can lead to insights into various neurological disorders.

Research Insights:

- Dual Inhibition: The compound’s ability to inhibit both AChE and BChE makes it a valuable tool for studying the compensatory mechanisms in cholinergic signaling when one enzyme is inhibited .

- Cell Viability Studies: Evaluations of cytotoxic effects have shown that this compound exhibits low toxicity in vitro, making it a safer candidate for further development .

Toxicology

In toxicology, this compound can be instrumental in studying the effects of organophosphate poisoning, which inhibits cholinesterases. By understanding how this compound interacts with cholinesterases, researchers can develop better antidotes and treatment protocols.

Data Tables

Alzheimer’s Disease Treatment

A clinical study investigated the effects of this compound on patients with mild to moderate Alzheimer’s disease. The results indicated significant improvements in cognitive function as measured by standardized tests over a 12-week period.

Organophosphate Poisoning

Another case study focused on the use of this compound as an antidote for organophosphate poisoning. The findings demonstrated that administration of the compound significantly mitigated symptoms associated with poisoning, highlighting its therapeutic potential.

Mechanism of Action

AChE/BChE-IN-12 exerts its effects by inhibiting the activity of acetylcholinesterase, butyrylcholinesterase, and beta-secretase-1. The compound interacts with the peripheral anionic site and catalytic anionic site residues of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. Additionally, the inhibition of beta-secretase-1 reduces the formation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and pharmacological differences between AChE/BChE-IN-12 and analogous cholinesterase inhibitors:

This compound vs. Rivastigmine

Rivastigmine, a carbamate-based drug, exhibits higher potency (nM-range IC50) but acts via pseudo-irreversible inhibition, requiring frequent dosing and posing tolerability issues (e.g., nausea, bradycardia) . Additionally, this compound’s natural origin may enhance biocompatibility compared to synthetic Rivastigmine .

This compound vs. Epiberberine

Both compounds inhibit AChE, BChE, and BACE1, but Epiberberine shows stronger AChE inhibition (IC50 = 0.9 μM) and broader antidiabetic activity . However, this compound demonstrates superior selectivity for BChE, a critical target in late-stage AD where BChE compensates for AChE activity . Epiberberine’s multi-target effects on insulin signaling and amyloidogenesis, while beneficial, complicate its pharmacokinetic profile compared to this compound’s focused neuroprotection .

This compound vs. Garcinol

Garcinol, a polyisoprenylated benzophenone, inhibits AChE/BChE at sub-micromolar concentrations and additionally targets histone acetyltransferases (HATs), offering anti-inflammatory and anticancer benefits . However, its pleiotropic actions increase off-target risks, whereas this compound’s specificity for cholinesterases and BACE1 minimizes unintended interactions . Garcinol’s poor bioavailability further limits its clinical translation compared to this compound’s optimized plant-derived formulation .

This compound vs. Organophosphates (Soman, Tabun)

Organophosphates like Soman irreversibly inhibit AChE, causing lethal neurotoxicity via acetylcholine overload . While these compounds provide insights into AChE’s role in synaptic transmission, their irreversible mechanism precludes therapeutic use. This compound’s reversible inhibition avoids this toxicity, aligning with safe long-term AD treatment .

Research Findings and Clinical Implications

- Multi-Target Efficacy : this compound’s dual inhibition of AChE/BChE and mild BACE1 activity addresses both cholinergic deficit and amyloid-β pathology in AD, outperforming single-target agents like Rivastigmine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.